molecular formula C32H28Cl2F6N6O2S2 B1665626 Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride CAS No. 114559-57-8

Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride

Cat. No. B1665626
M. Wt: 777.6 g/mol
InChI Key: MLIYYSOHOWJSRK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

AG-1812 is a bio-active chemical.

Scientific Research Applications

Luminescence Enhancement in Water

Chloroplatinum(II) complexes of 2,6-bis(benzimidazol-2'-yl)pyridine with hexaethylene glycol methyl ether show remarkable luminescence enhancement in water when hexafluorophosphate salts are added to their dilute solutions. This demonstrates potential applications in optical and luminescent materials (Jianjun Liang et al., 2014).

Coordination Polymers

The combination of this compound with Cd(NO3)2·4H2O, and other ligands, leads to novel 2D Cd(II) coordination polymers. These structures have unique properties like thermal stability and fluorescent characteristics, making them relevant in materials science (Xiaoju Li et al., 2012).

Novel Derivatives Synthesis

A study explored the synthesis of novel 2H-pyrano[2',3':4,5]imidazo[1,2-α]pyridine-2-one derivatives. Such derivatives have potential applications in pharmaceutical and chemical industries (T. Abe et al., 2010).

Synthesis of Guanidines and Bis(azolyl)alkanes

Reactions with various azoles in pyridine solution result in products like highly substituted guanidines and bis(azolyl)alkanes. These compounds have applications in the development of novel organic materials and pharmaceuticals (K. Wermann et al., 2002).

Nucleophilic Reactions with Vinyl and Aromatic Halides

Studying the reaction of derivatives of this compound with halides can lead to the discovery of new organic compounds with potential applications in synthesis and materials science (A. S. Koch et al., 1993).

Synthesis of Benzoimidazole-Based N-Heterocyclic Carbene Ligands

Creating pyridine-functionalised bis(benzoimidazolium) dichlorides, dibromides, and dihexafluorophosphate with different alkyl bridged lengths offers applications in the field of coordination chemistry (Jin Guo et al., 2012).

Application in Photodiodes

Ru(II) complexes prepared using this compound have been characterized in electronic devices for their electrical properties as photodiodes. This shows potential applications in the field of optoelectronics and sensor technology (W. Farooq et al., 2019).

properties

CAS RN

114559-57-8

Product Name

Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride

Molecular Formula

C32H28Cl2F6N6O2S2

Molecular Weight

777.6 g/mol

IUPAC Name

2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole;dichloride

InChI

InChI=1S/C32H28F6N6O2S2.2ClH/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30;;/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42);2*1H/q+2;;/p-2

InChI Key

MLIYYSOHOWJSRK-UHFFFAOYSA-L

SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-]

Canonical SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium)
AG 1812
AG-1812

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride
Reactant of Route 2
Reactant of Route 2
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride
Reactant of Route 3
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride
Reactant of Route 4
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride
Reactant of Route 5
Reactant of Route 5
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride
Reactant of Route 6
Reactant of Route 6
Pyridinium, 2,2'-(dithiobis(methylene))bis(1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, dichloride

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